molecular formula C22H24N2O2 B8365653 1,2,3,4-Tetrahydro-9-((3-phenoxypropyl)amino)-1-acridinol CAS No. 104628-43-5

1,2,3,4-Tetrahydro-9-((3-phenoxypropyl)amino)-1-acridinol

Cat. No.: B8365653
CAS No.: 104628-43-5
M. Wt: 348.4 g/mol
InChI Key: OMPBZSLBVKDSJL-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-9-((3-phenoxypropyl)amino)-1-acridinol is a useful research compound. Its molecular formula is C22H24N2O2 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

104628-43-5

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

9-(3-phenoxypropylamino)-1,2,3,4-tetrahydroacridin-1-ol

InChI

InChI=1S/C22H24N2O2/c25-20-13-6-12-19-21(20)22(17-10-4-5-11-18(17)24-19)23-14-7-15-26-16-8-2-1-3-9-16/h1-5,8-11,20,25H,6-7,12-15H2,(H,23,24)

InChI Key

OMPBZSLBVKDSJL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCCCOC4=CC=CC=C4)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 100 ml of dry THF was dissolved 2.47 g of 3,4-dihydro-9-(3-phenoxypropyl)aminoacridin-1(2H)-one. The mechanically stirred solution was cooled in ice under nitrogen and 3.6 ml of 1M LiAlH4 in THF was added dropwise over 5 minutes. After 0.5 hour the reaction was complete by TLC. The reaction was neutralized with 1 ml of saturated ammonium chloride solution and the inorganic salts were filtered off. The filtrate was evaporated to an oil which solidified when triturated with pentane. The solid was recrystallized from 1:1 dichloromethane/pentane to yield after drying 2.17 g of product, mp 138°-140° C.
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
3,4-dihydro-9-(3-phenoxypropyl)aminoacridin-1(2H)-one
Quantity
2.47 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In 100 ml of dry THF was dissolved 2.47 g of 3,4-dihydro-9-(3-phenoxylpropyl)aminoacridin-1(2H)-one. The mechanically stirred solution was cooled in ice under nitrogen and 3.6 ml of 1M LiAlH4 in THF was added dropwise over 5 minutes. After 0.5 hour the reaction was complete by TLC. The reaction was neutralized with 1 ml of saturated ammonium chloride solution and the inorganic salts were filtered off. the filtrate was evaporated to an oil which recrystallized from 1:1 dichloromethane/pentane to yield after drying 2.17 g of product, mp 138°-140° C.
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
3,4-dihydro-9-(3-phenoxylpropyl)aminoacridin-1(2H)-one
Quantity
2.47 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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